molecular formula C12H18O B1659885 4-(2-Methylpentan-2-yl)phenol CAS No. 6885-70-7

4-(2-Methylpentan-2-yl)phenol

Cat. No.: B1659885
CAS No.: 6885-70-7
M. Wt: 178.27 g/mol
InChI Key: OPMIBQSFIUJNAT-UHFFFAOYSA-N
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Description

4-(2-Methylpentan-2-yl)phenol is an organic compound with the molecular formula C12H18O It is a phenolic compound characterized by a phenol group attached to a 2-methylpentan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Methylpentan-2-yl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylpentan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitro-substituted phenols.

Scientific Research Applications

4-(2-Methylpentan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its phenolic structure.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Methylpentan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    Phenol: The simplest phenolic compound, used as a disinfectant and precursor in chemical synthesis.

    4-tert-Butylphenol: Similar structure with a tert-butyl group instead of a 2-methylpentan-2-yl group, used in polymer production.

    4-Nonylphenol: Contains a longer alkyl chain, used in the production of detergents and emulsifiers.

Uniqueness: 4-(2-Methylpentan-2-yl)phenol is unique due to its specific alkyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other phenolic compounds may not be suitable.

Properties

IUPAC Name

4-(2-methylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-9-12(2,3)10-5-7-11(13)8-6-10/h5-8,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMIBQSFIUJNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617378
Record name 4-(2-Methylpentan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6885-70-7
Record name 4-(2-Methylpentan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylpentan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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